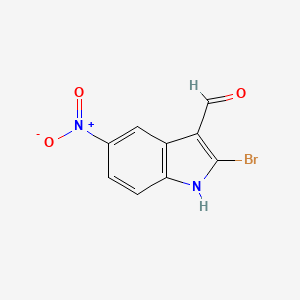

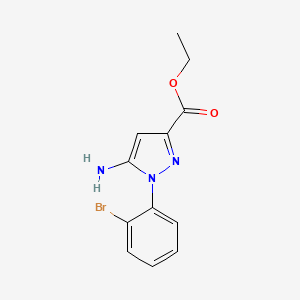

4-(4-Acetylphenyl)morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .科学的研究の応用

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is used in the synthesis of derivatives that have shown high antimicrobial activity . These compounds are of interest for further research due to their potential in treating microbial infections .

Methods of Application or Experimental Procedures

The starting material was 3-hydroxycoumarin. The 4-aryl (4-acetylphenyl) group was introduced using a Meerwein reaction, i.e., arylation of 3-hydroxycoumarin by 4-acetylphenyldiazonium chloride in the presence of CuCl2 . Bromination of the resulting compound in HOAc produced 4-[4-(2-bromoacetyl)phenyl]-3-hydroxy-2H-chromen-2-one . This bromoketone reacted with Py, 4-methylpyridine, quinoline, and benzo[f]quinoline with heating in toluene to form quaternary salts .

Summary of the Results or Outcomes

Several of the target compounds exhibited high antimicrobial activity . This indicates that further research on these compounds is warranted .

Preparation of Rivaroxaban Intermediate

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available resources .

Summary of the Results or Outcomes

The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .

Preparation of 4-(4-Aminophenyl)morpholin-3-one

Specific Scientific Field

Summary of the Application

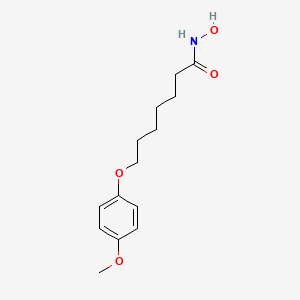

“4-(4-Acetylphenyl)morpholin-3-one” is used in the preparation of “4-(4-Aminophenyl)morpholin-3-one”, which is a derivative that can be used for preparing rivaroxaban .

Methods of Application or Experimental Procedures

The method comprises using p-nitroaniline as a raw material, successively performing an amidation reaction and a catalytic hydrogenation reaction to obtain a p-acyl-substituted aminophenylamin, and then sequentially performing an amidation reaction, a halogenation reaction or a sulfonylation reaction with 1,4-dioxane-2-one to prepare N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamin, performing a condensation cyclization reaction under the action of a base to obtain 4-(4-substituted acylaminophenyl) morpholin-3-one, and finally removing an acyl protecting group, so as to obtain a target product .

Summary of the Results or Outcomes

Industrial Scale Manufacture of Rivaroxaban Intermediate

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .

Methods of Application or Experimental Procedures

The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. The 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .

Summary of the Results or Outcomes

The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .

Preparation of 4-(4-Aminophenyl)morpholin-3-one

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is used in the preparation of “4-(4-Aminophenyl)morpholin-3-one”, which is a derivative that can be used for preparing rivaroxaban .

Methods of Application or Experimental Procedures

The method comprises using p-nitroaniline as a raw material, successively performing an amidation reaction and a catalytic hydrogenation reaction to obtain a p-acyl-substituted aminophenylamin, and then sequentially performing an amidation reaction, a halogenation reaction or a sulfonylation reaction with 1,4-dioxane-2-one to prepare N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamin, performing a condensation cyclization reaction under the action of a base to obtain 4-(4-substituted acylaminophenyl) morpholin-3-one, and finally removing an acyl protecting group, so as to obtain a target product .

Summary of the Results or Outcomes

Industrial Scale Manufacture of Rivaroxaban Intermediate

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .

Methods of Application or Experimental Procedures

The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. The 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .

Summary of the Results or Outcomes

The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .

特性

IUPAC Name |

4-(4-acetylphenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUIUFXYBZLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697366 |

Source

|

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetylphenyl)morpholin-3-one | |

CAS RN |

1260803-93-7 |

Source

|

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)